3-Methylbutyl 2-methylbutanoate

Flavor chemistry Sensory science Odor threshold

3-Methylbutyl 2-methylbutanoate (syn. isoamyl 2-methylbutyrate, FEMA is a branched-chain fatty acid ester (C₁₀H₂₀O₂, MW 172.26) belonging to the 2-methylbutanoate ester class.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 93803-99-7
Cat. No. B7804217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutyl 2-methylbutanoate
CAS93803-99-7
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCCC(C)C
InChIInChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3
InChIKeyVGIRHYHLQKDEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.59 mg/L @ 25 °C (est)
soluble in ethanol and oil, insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutyl 2-methylbutanoate (CAS 93803-99-7) – Technical Baseline for Scientific Procurement


3-Methylbutyl 2-methylbutanoate (syn. isoamyl 2-methylbutyrate, FEMA 3505) is a branched-chain fatty acid ester (C₁₀H₂₀O₂, MW 172.26) belonging to the 2-methylbutanoate ester class. It is a colorless liquid with a characteristic fruity odor, naturally occurring in apple, strawberry, banana, wine, and other fermented beverages [1]. The compound carries one chiral center at the 2-position of the acid moiety, giving rise to enantiomer-specific sensory properties [2]. It is listed as a Generally Recognized as Safe (GRAS) flavoring substance by FEMA and has been evaluated by JECFA (No. 51) with no safety concern [3].

Why 3-Methylbutyl 2-methylbutanoate Cannot Be Swapped with Its Closest Structural Isomers


Although several C₁₀H₂₀O₂ esters share the same molecular formula—most notably 3-methylbutyl 3-methylbutanoate (isoamyl isovalerate, CAS 659-70-1) and 2-methylbutyl 2-methylbutanoate (CAS 2445-78-5)—they differ fundamentally in the position of methyl branching on the acid or alcohol moiety. This branching dictates the compound's three-dimensional shape and, consequently, its interaction with olfactory receptors. The 2-methyl substitution in 3-methylbutyl 2-methylbutanoate introduces a chiral center absent in the 3-methyl isomer, producing distinct enantiomeric sensory signatures that cannot be replicated by the achiral analog [1]. Furthermore, the 2-methyl acid structure alters hydrophobicity (LogP 2.62 vs. 3.8 for the 3-methyl isomer), impacting flavor partitioning and release kinetics in food and fragrance matrices [2]. These structural distinctions translate into measurable differences in odor detection threshold, organoleptic character, and physicochemical handling properties that directly affect procurement decisions for flavor and fragrance formulation.

3-Methylbutyl 2-methylbutanoate: Quantitative Differentiation Evidence for Procurement Decisions


Odor Detection Threshold Comparison: 3-Methylbutyl 2-methylbutanoate vs. 3-Methylbutyl 3-methylbutanoate

The odor detection threshold of 3-methylbutyl 2-methylbutanoate is 24 ppb (in air/headspace), compared to 20 ppb for its positional isomer 3-methylbutyl 3-methylbutanoate (isoamyl isovalerate). While the thresholds are close, the 4 ppb difference is analytically distinguishable and reflects the impact of the 2-methyl vs. 3-methyl substitution on olfactory receptor affinity . This moderate threshold (vs. the extremely low 0.5 ppb of ethyl 2-methylbutanoate) makes 3-methylbutyl 2-methylbutanoate less overpowering in complex flavor blends, offering formulators finer control over fruity top-notes without dominating the sensory profile [1].

Flavor chemistry Sensory science Odor threshold

Organoleptic Profile Differentiation: Cherry–Blueberry–Winey Signature vs. Apple–Jammy Isomer

3-Methylbutyl 2-methylbutanoate delivers a distinctive sweet, fruity, cherry, blueberry, winey, and apple aroma with creamy undertones, as documented by multiple independent vendor and sensory databases [1]. In contrast, its positional isomer 3-methylbutyl 3-methylbutanoate (FEMA 2085) is characterized as sweet, fruity, green apple, jammy, and tropical with a 'fermented apple' nuance . This divergence arises from the methyl branch position: the 2-methyl acid generates berry and wine-like notes, while the 3-methyl acid produces ripe apple and tropical fruit character. The difference is not merely descriptive—it dictates which compound is suitable for a cherry/berry accord versus an apple/tropical accord.

Flavor profiling Sensory analysis Fragrance formulation

Physicochemical Differentiation: Flash Point and Volatility Impact on Handling and Formulation

3-Methylbutyl 2-methylbutanoate exhibits a flash point of 62 °C (closed cup), compared to approximately 67 °C for 3-methylbutyl 3-methylbutanoate and 143 °F (≈62 °C) for the target compound from multiple sources . The LogP difference (2.62 for the target vs. 3.8 for the 3-methyl isomer) indicates that 3-methylbutyl 2-methylbutanoate is less hydrophobic, which influences its partitioning between lipid and aqueous phases in food matrices, affecting flavor burst and longevity [1]. The boiling point of 41 °C at 1.5 mmHg (≈187 °C at 760 mmHg estimated) reflects moderate volatility suitable for fragrance top-notes without excessive flash-off.

Physical chemistry Formulation science Safety

Enantiomeric Specificity: Chiral Discrimination as a Unique Procurement Criterion

3-Methylbutyl 2-methylbutanoate possesses one chiral center at the 2-position of the 2-methylbutanoic acid moiety, generating two possible enantiomers with potentially distinct odor qualities and thresholds [1]. This is in stark contrast to 3-methylbutyl 3-methylbutanoate, which has no chiral center and thus no enantiomeric differentiation. For ethyl 2-methylbutanoate, published data demonstrate that the (S)- and (R)-enantiomers differ significantly in odor threshold (e.g., 0.1 μg/L for the (S)-enantiomer vs. higher thresholds for the (R)-form in wine) [2]. By structural analogy, the chiral nature of 3-methylbutyl 2-methylbutanoate enables procurement of enantiomerically enriched or defined material for applications where stereochemical purity directly governs sensory authenticity, such as natural flavor reproduction.

Stereochemistry Enantiomer analysis Flavor authenticity

Regulatory Usage Level Differentiation: FEMA 3505 vs. FEMA 2085 in Food and Fragrance

3-Methylbutyl 2-methylbutanoate (FEMA 3505) carries a recommended fragrance concentrate usage level of up to 4.0000%, with FEMA GRAS average maximum ppm ranging from 20 ppm (alcoholic beverages) to 50 ppm (baked goods, confectionery frosting) [1]. In comparison, 3-methylbutyl 3-methylbutanoate (FEMA 2085) is recommended for use at up to 2% in fragrance concentrates, with food usage levels similarly lower in certain categories . Both compounds are JECFA-evaluated and listed in 21 CFR 172.515, but the higher permissible fragrance usage level of FEMA 3505 provides formulators with greater dosage flexibility for achieving the desired fruity intensity in perfumery applications.

Regulatory science Flavor regulation GRAS

3-Methylbutyl 2-methylbutanoate: Optimal Application Scenarios Based on Quantitative Evidence


Cherry–Blueberry–Wine Flavor Formulations Requiring Authentic Berry Character

Leveraging the distinctive cherry, blueberry, and winey organoleptic profile of 3-methylbutyl 2-methylbutanoate—documented as qualitatively divergent from the apple–jammy signature of the 3-methyl isomer [1]—this compound is the ester of choice for flavor houses developing natural berry, cherry, and red wine flavor compositions. The moderate odor threshold (24 ppb) ensures it provides character without dominating the blend .

Enantiomerically Defined Natural Flavor Reconstitution

The chiral center at the 2-position of the 2-methylbutanoate moiety enables procurement of enantiomerically enriched or single-enantiomer 3-methylbutyl 2-methylbutanoate [2]. For flavor research programs seeking to reproduce the enantiomeric ratios found in natural fruits (e.g., apple cultivars known to biosynthesize (S)-2-methylbutanoate esters), this compound provides a specification parameter unavailable with the achiral 3-methyl isomer, supporting authenticity in nature-identical flavor labeling [3].

Premium Fragrance Accords Requiring High Dosage Flexibility

With a permitted fragrance concentrate usage level of up to 4.0000%—double the 2% limit of the 3-methyl isomer [4]—3-methylbutyl 2-methylbutanoate allows perfumers to construct bold, fruity top-notes at higher inclusion rates without regulatory constraint. The lower LogP (2.62 vs. 3.8) also favors faster headspace release for initial fragrance impact [5].

Fermented Beverage and Wine Aroma Research

Reported natural occurrence in apple, strawberry, banana, cognac, cider, sherry, red wine, and Scotch spearmint oil [6] makes this compound a critical analytical standard for GC-MS volatile profiling in fermented beverage research. Its quantifiable concentration (631.29 ± 47.63 µg/kg in sea buckthorn juice) has been directly compared with the 3-methyl isomer (746.92 ± 55.38 µg/kg) in peer-reviewed volatile profiling studies [7], supporting its use as a marker compound for quality assessment and authentication of fruit-derived products.

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